

# Application Note: Determination of Parinol in Plant Tissues by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: *Parinol*

Cat. No.: *B101484*

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## Abstract

This application note details a sensitive and selective method for the determination of the fungicide **Parinol** (bis(4-chlorophenyl)(pyridin-3-yl)methanol) in various plant tissues. The procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). The method is intended for use in regulatory monitoring, food safety testing, and agricultural research. All quantitative data and experimental protocols are presented herein.

## Introduction

**Parinol** is a pyridine carbinol fungicide used to control a range of fungal diseases on various crops. Its monitoring in plant tissues is crucial to ensure compliance with maximum residue limits (MRLs) and to assess dietary exposure. Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like **Parinol**. This application note describes a robust GC-MS method for the quantification of **Parinol** residues in complex plant matrices.

## Experimental Protocols

### Sample Preparation (QuEChERS Method)

This protocol is based on the widely adopted QuEChERS method for pesticide residue analysis in food matrices.

a. Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - for pigmented samples
- **Parinol** analytical standard (CAS No. 17781-31-6)
- 50 mL and 15 mL polypropylene centrifuge tubes
- Ceramic homogenizers

b. Extraction Procedure:

- Homogenize a representative 10 g sample of the plant tissue (e.g., fruit, leaves, stems).
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add ceramic homogenizers.
- Cap and shake vigorously for 1 minute.
- Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ .
- Immediately cap and shake vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous  $\text{MgSO}_4$ , 50 mg of PSA, and 50 mg of C18 sorbent.
- For highly pigmented samples (e.g., leafy greens), add 7.5 mg of GCB.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Transfer the supernatant to an autosampler vial for GC-MS analysis.

## GC-MS Instrumentation and Parameters

a. Instrumentation:

- Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

b. GC Conditions:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness) or equivalent.
- Injector Temperature: 280 °C
- Injection Mode: Splitless (1  $\mu\text{L}$  injection volume)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 1 minute.
  - Ramp 1: 25 °C/min to 200 °C.
  - Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

## c. MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (m/z):
  - Quantifier ion: To be determined from the mass spectrum of a **Parinol** standard (likely a prominent, high m/z fragment).
  - Qualifier ions: Two other characteristic ions for confirmation.

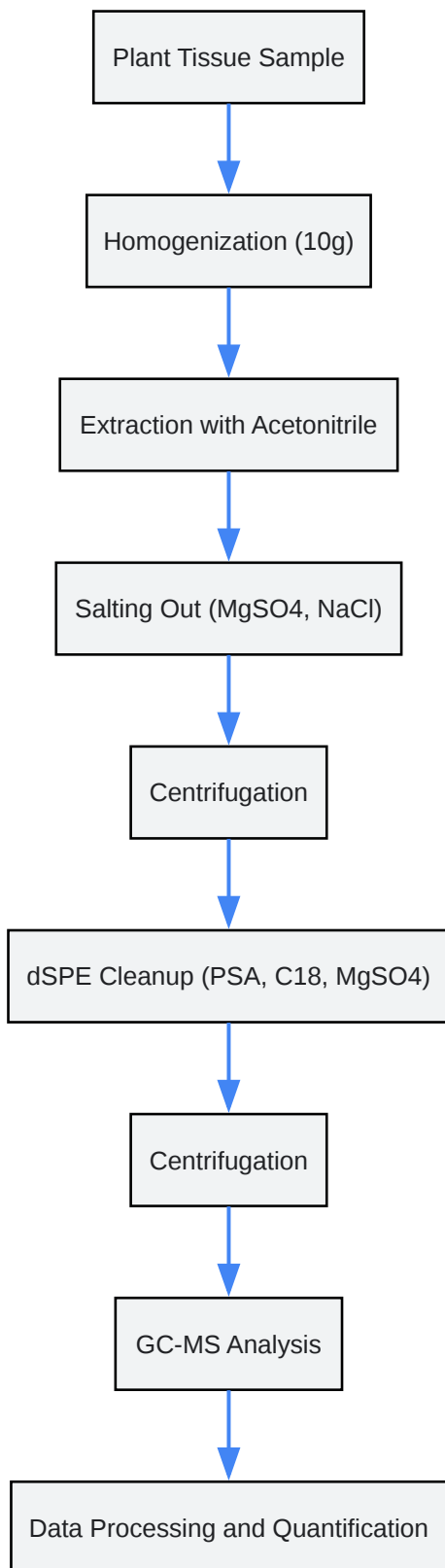
## Data Presentation

The following table summarizes the expected quantitative data for the analysis of **Parinol**. These values are typical for pesticide residue analysis and would need to be experimentally verified during method validation.

Parameter	Expected Value
Retention Time (RT)	10 - 15 minutes (to be determined experimentally)
Quantifier Ion (m/z)	To be determined (e.g., a fragment > 200 amu)
Qualifier Ions (m/z)	To be determined
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Linearity (R <sup>2</sup> )	> 0.995 over a range of 0.01 - 0.5 mg/kg
Recovery (%)	80 - 110%
Repeatability (RSDr %)	< 15%

## Visualizations

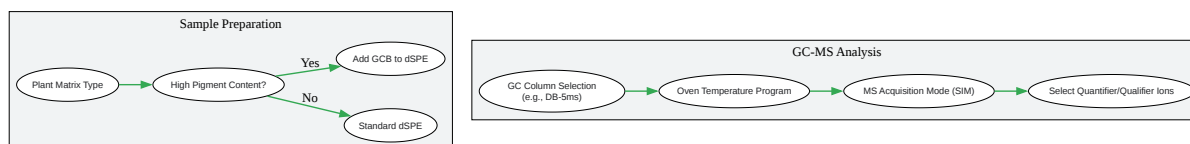
### Experimental Workflow



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Caption: Workflow for **Parinol** detection in plant tissue.

## Logical Relationships in Method Development



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Caption: Key decisions in **Parinol** analysis method development.

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